3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole
CAS No.: 1039860-29-1
Cat. No.: VC3366981
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1039860-29-1 |
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Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 3-(chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C7H9ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4H2 |
Standard InChI Key | BTISLILKBGRRDK-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C2=NC(=NO2)CCl |
Canonical SMILES | C1CC(OC1)C2=NC(=NO2)CCl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole consists of three key components:
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A 1,2,4-oxadiazole core - a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms
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A chloromethyl group (-CH₂Cl) attached at position 3 of the oxadiazole ring
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A tetrahydrofuran-2-yl group connected at position 5 of the oxadiazole ring
Physical and Chemical Properties
The physical and chemical properties of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole can be inferred based on its structural features and comparison with similar 1,2,4-oxadiazole derivatives:
Property | Characteristic | Description |
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Molecular Formula | C₈H₉ClN₂O₂ | Represents the atomic composition |
Molecular Weight | Approximately 200.62 g/mol | Calculated based on atomic weights |
Physical State | Presumed solid at room temperature | Typical for similar heterocyclic compounds |
Solubility | Limited water solubility, soluble in organic solvents | Based on lipophilic character of the structure |
Reactivity | Reactive chloromethyl group | Susceptible to nucleophilic substitution reactions |
Stability | Relatively stable oxadiazole core | Resistant to hydrolysis under neutral conditions |
The chloromethyl group exhibits electrophilic character, making it susceptible to nucleophilic substitution reactions. This reactivity is particularly valuable for synthesizing libraries of derivatives with diverse biological properties.
Synthesis Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
The synthesis of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole likely follows established routes for preparing 1,2,4-oxadiazole derivatives. Based on known synthetic methodologies, several approaches can be considered:
Amidoxime-Based Synthesis
One of the most common methods for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This approach can be adapted for our target compound:
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Preparation of tetrahydrofuran-2-carbonitrile
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Conversion to the corresponding amidoxime using hydroxylamine
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Reaction with chloroacetyl chloride
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Cyclization to form the oxadiazole ring
This synthetic route aligns with the methodology described for similar compounds, where amidoxime derivatives were synthesized by reacting corresponding aldehydes with aqueous ammonia and iodine, followed by treatment with hydroxylamine chloride .
Specific Synthesis Pathway
A potential synthetic pathway for 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole may include:
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Synthesis of tetrahydrofuran-2-carbonitrile from appropriate precursors
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Treatment with hydroxylamine hydrochloride and sodium carbonate in methanol under reflux conditions to yield the corresponding amidoxime
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Reaction of the amidoxime with chloroacetyl chloride in dry acetone
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Cyclization in toluene under reflux to obtain the 3-(chloromethyl)-5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole
This approach parallels the synthetic method described for 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives, where compounds were purified using column chromatography with hexane:ethyl acetate as the eluent .
Purification and Characterization
After synthesis, 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole would typically require purification. Based on procedures for similar compounds, column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate) would be appropriate . Characterization would involve standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
Enzyme Class | Potential Mechanism | Therapeutic Relevance |
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Kinases | ATP-competitive binding | Cancer, inflammation |
Proteases | Active site blockade | Viral infections, inflammation |
Oxidoreductases | Redox center interaction | Metabolic disorders |
Transferases | Substrate competition | Multiple biological processes |
The tetrahydrofuran moiety might enhance binding interactions with specific enzyme pockets, while the chloromethyl group could form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to irreversible inhibition.
Research Applications and Drug Development
Medicinal Chemistry Applications
3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole represents a valuable scaffold for medicinal chemistry exploration. Its core structure aligns with compounds being investigated as "antiproliferative multitargeted inhibitors" , suggesting several applications:
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Development of focused compound libraries through modification of the chloromethyl group
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Creation of targeted covalent inhibitors for specific disease-relevant proteins
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Design of dual-action therapeutic agents by incorporating additional pharmacophores
The reactive chloromethyl group provides an excellent point for structural diversification through nucleophilic substitution reactions, enabling the creation of compound libraries with varied biological profiles.
Structure-Activity Relationship Studies
A systematic exploration of structure-activity relationships (SAR) could provide valuable insights into the optimization of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole derivatives. Key structural modifications might include:
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Replacement of the chloromethyl group with other functional groups
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Modification of the tetrahydrofuran ring (oxidation, reduction, or replacement)
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Introduction of substituents on the tetrahydrofuran ring
Such SAR studies would help identify the essential structural features for specific biological activities and guide the optimization of lead compounds for various applications.
Prodrug Development
The reactive chloromethyl group in 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole could be exploited for prodrug development. Prodrugs based on this scaffold might offer advantages such as:
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Improved pharmacokinetic properties
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Enhanced tissue targeting
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Reduced systemic toxicity
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Controlled release mechanisms
This approach aligns with the broader applications of 1,2,4-oxadiazole derivatives in pharmaceutical research, where structural modifications are leveraged to enhance drug-like properties.
Comparison with Similar Compounds
Structural Analogs
Understanding the relationship between 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole and similar compounds provides valuable insights into its potential properties and applications. The table below compares our compound with related 1,2,4-oxadiazole derivatives:
Compound | Structural Difference | Potential Impact on Properties |
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3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | Thiophen-2-yl vs. tetrahydrofuran-2-yl | Altered electronic distribution, different receptor interactions |
3-[5-(2-fluoro-phenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid | Complex structure with benzoic acid moiety | Different solubility profile, additional binding interactions |
1,2,4-oxadiazole/quinazoline-4-one hybrids | Incorporation of quinazoline-4-one | Enhanced complexity, broader spectrum of biological activities |
The tetrahydrofuran moiety in our compound, compared to the thiophene or phenyl groups in analogs, likely confers different physicochemical properties, including solubility, metabolic stability, and binding interactions with biological targets.
Pharmacophore Analysis
A comparative analysis of the pharmacophoric features of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole and related compounds reveals key structural elements that might contribute to biological activity:
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The 1,2,4-oxadiazole core serves as a rigid scaffold that positions substituents in specific orientations
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The chloromethyl group functions as a potential covalent binding element and reactive site
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The tetrahydrofuran ring provides hydrogen bond acceptor capabilities through its oxygen atom
This pharmacophore model could guide the rational design of novel derivatives with enhanced potency and selectivity.
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